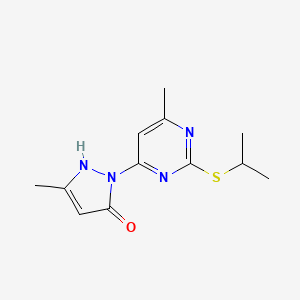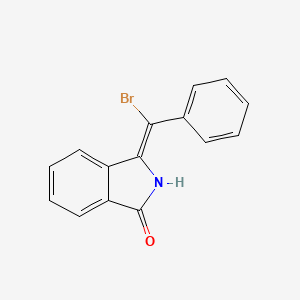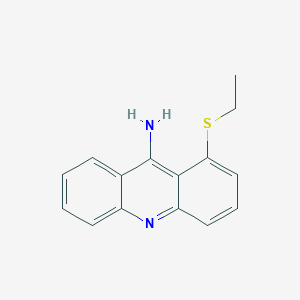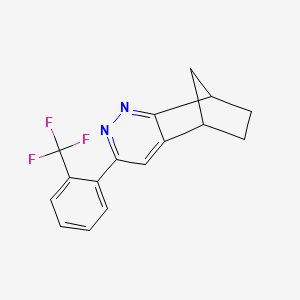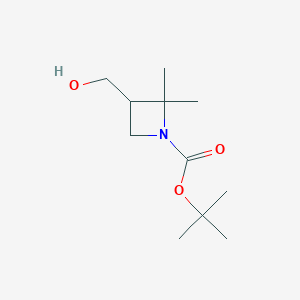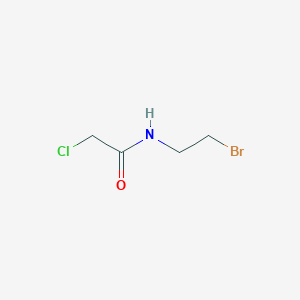![molecular formula C20H23NO B15215458 2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol CAS No. 88561-13-1](/img/structure/B15215458.png)
2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
準備方法
The synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core . The specific synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol may involve the following steps:
Formation of the indole core: Reacting 1-butyl-2-nitrobenzene with phenylhydrazine in the presence of an acid catalyst to form 1-butyl-1H-indole.
Substitution reaction: Introducing a phenyl group at the 4-position of the indole ring through a Friedel-Crafts acylation reaction.
Reduction: Reducing the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: Introducing a hydroxyl group at the 2-position of the phenyl ring through a hydroxylation reaction using a suitable oxidizing agent.
化学反応の分析
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds using boronic acids and palladium catalysts.
科学的研究の応用
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol has various scientific research applications, including:
作用機序
The mechanism of action of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol can be compared with other similar indole derivatives, such as:
2-(1H-Indol-3-yl)ethanol: This compound has a similar structure but lacks the butyl group at the 1-position of the indole ring.
2-(1H-Indol-2-yl)phenol: This compound has a hydroxyl group at the 2-position of the phenyl ring, similar to 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol, but lacks the butyl group at the 1-position of the indole ring.
2-(1H-Indol-3-yl)acetic acid: This compound has an acetic acid group at the 3-position of the indole ring and is known for its role as a plant hormone and its biological activities.
The uniqueness of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)ethanol lies in the presence of the butyl group at the 1-position of the indole ring, which can influence its biological activity and binding affinity to molecular targets.
特性
CAS番号 |
88561-13-1 |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC名 |
2-[4-(1-butylindol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C20H23NO/c1-2-3-13-21-19-7-5-4-6-18(19)15-20(21)17-10-8-16(9-11-17)12-14-22/h4-11,15,22H,2-3,12-14H2,1H3 |
InChIキー |
LRSPUWTTZJBGAO-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



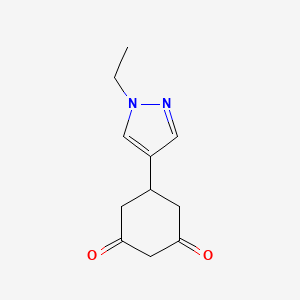
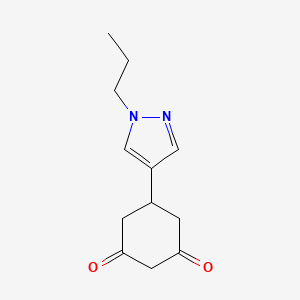
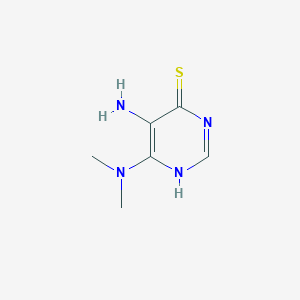

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)
